molecular formula C2H2Cl5O2P B093832 2,2,2-Trichloroethyl dichlorophosphate CAS No. 18868-46-7

2,2,2-Trichloroethyl dichlorophosphate

Cat. No.: B093832
CAS No.: 18868-46-7
M. Wt: 266.3 g/mol
InChI Key: ZBXWVOZHVCJRIR-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl dichlorophosphate is a chemical compound with the molecular formula C2H2Cl5O2P and a molecular weight of 266.27 g/mol . It is known for its use in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

2,2,2-Trichloroethyl dichlorophosphate can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus oxychloride with 2,2,2-trichloroethanol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

2,2,2-Trichloroethyl dichlorophosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trichloroethyl dichlorophosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphorodichloridic acid, 2,2,2-trichloroethyl ester involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

2,2,2-Trichloroethyl dichlorophosphate can be compared with other similar compounds such as:

This compound is unique due to its specific reactivity and the presence of the trichloroethyl group, which imparts distinct properties compared to other phosphorus-containing compounds.

Properties

IUPAC Name

1,1,1-trichloro-2-dichlorophosphoryloxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl5O2P/c3-2(4,5)1-9-10(6,7)8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXWVOZHVCJRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl5O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066433
Record name Phosphorodichloridic acid, 2,2,2-trichloroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18868-46-7
Record name Phosphorodichloridic acid, 2,2,2-trichloroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18868-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorodichloridic acid, 2,2,2-trichloroethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018868467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorodichloridic acid, 2,2,2-trichloroethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphorodichloridic acid, 2,2,2-trichloroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 90 g (0.59 mol) of POCl3 at 25° C. was slowly added 72 g (0.48 mol) of 2,2,2-trichloroethanol over a two hour period. The mixture was heated and maintained at 100°-125° C. for 14 hours during which time 22 g (0.60 mol) of HCl was recovered in the water scrubber. The mixture was distilled to give 72 g (0.27 mol) of 2,2,2-trichloroethyl phosphorodichloridate, bp 84° C. at 3 mm (57% yield).
Name
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Name
Quantity
22 g
Type
reactant
Reaction Step Three

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